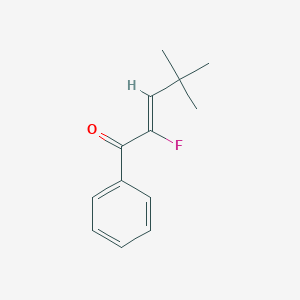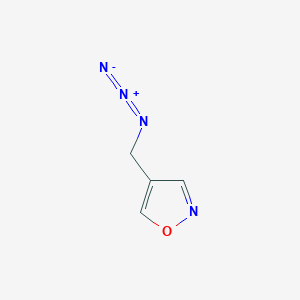
4-(Azidomethyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azidomethyl)-1,2-oxazole is a chemical compound characterized by the presence of an azide group attached to a methyl group, which is further connected to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,2-oxazole typically involves the reaction of 4-(bromomethyl)-1,2-oxazole with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azidomethyl)-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Applications De Recherche Scientifique
4-(Azidomethyl)-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and as a precursor for labeling biomolecules with fluorescent tags.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive azide group.
Mécanisme D'action
The mechanism of action of 4-(Azidomethyl)-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can release nitrogen gas upon thermal or photochemical activation, generating highly reactive nitrenes. These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
4-(Azidomethyl)-1,2,3-triazole: Similar in structure but contains an additional nitrogen atom in the ring.
4-(Azidomethyl)-1,2,4-oxadiazole: Contains an oxygen and two nitrogen atoms in the ring.
4-(Azidomethyl)-1,2,5-oxadiazole: Contains an oxygen and two nitrogen atoms in a different arrangement.
Uniqueness: 4-(Azidomethyl)-1,2-oxazole is unique due to its specific ring structure and the presence of the azide group, which imparts distinct reactivity. This makes it a valuable compound for various synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C4H4N4O |
|---|---|
Poids moléculaire |
124.10 g/mol |
Nom IUPAC |
4-(azidomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H4N4O/c5-8-6-1-4-2-7-9-3-4/h2-3H,1H2 |
Clé InChI |
PRQZPNCGFBEDBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NO1)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



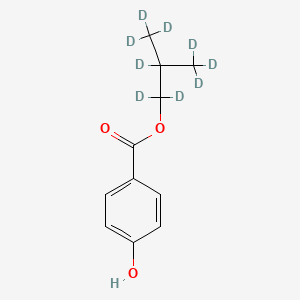
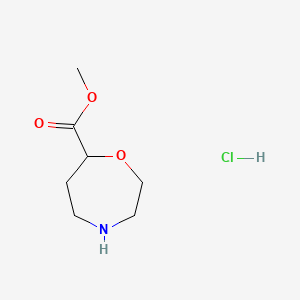
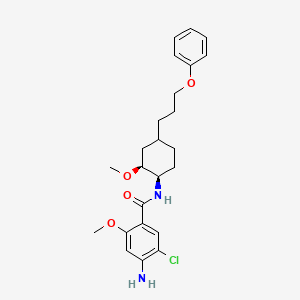
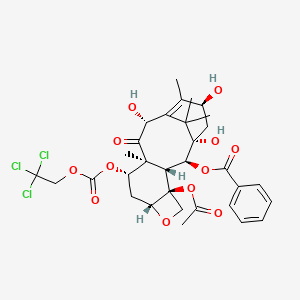
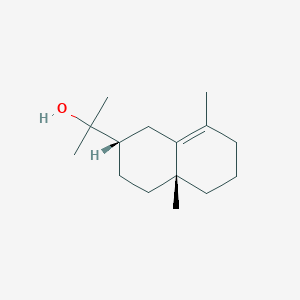
![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
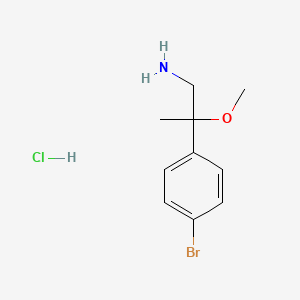
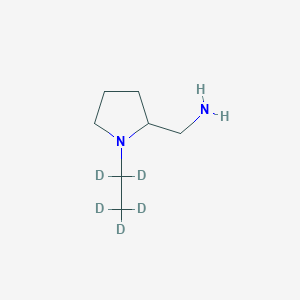
![4-{3-Fluorobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B15295677.png)
![Spiro[3.5]nonane-1,3-diol](/img/structure/B15295687.png)
![N-[(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide](/img/structure/B15295691.png)
![3-Nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B15295694.png)
